

# The Interplay Between SHP2 and mTORC2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-4627  |           |
| Cat. No.:            | B15620622 | Get Quote |

An Important Clarification on **RMC-4627**: Initial analysis reveals a common point of confusion. The molecule **RMC-4627** is a potent, bi-steric, and selective mTORC1 inhibitor. Preclinical studies demonstrate that it is specifically designed to inhibit mTORC1 without directly inhibiting mTOR complex 2 (mTORC2). Therefore, the direct interaction between **RMC-4627** and mTORC2 activity is one of selective non-inhibition.

This guide will address the likely underlying scientific question: the functional relationship between the protein tyrosine phosphatase SHP2 and the activity of the mTORC2 signaling complex. We will explore this intricate crosstalk, which is of significant interest in oncology and drug development, using representative allosteric SHP2 inhibitors (e.g., TNO155, RMC-4550) as a basis for discussion.

### Introduction to SHP2 and mTORC2

SHP2 (PTPN11): The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed. It is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways.[1] A primary role of SHP2 is the positive regulation of the RAS-MAPK (mitogenactivated protein kinase) pathway.[2][3][4] Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, where its phosphatase activity is essential for activating RAS. [4] Due to its central role in promoting cell proliferation and survival, SHP2 is a key target in cancers driven by RTK signaling.[1][5]



mTORC2: The mechanistic target of rapamycin complex 2 (mTORC2) is a serine/threonine kinase that acts as a master regulator of cell growth, survival, and metabolism. Its core components include mTOR, Rictor, and mSin1. A primary and well-established substrate of mTORC2 is the kinase AKT. For full activation, AKT must be phosphorylated by mTORC2 at Serine 473 (S473), a critical event for its function in promoting cell survival.[6] Therefore, the phosphorylation of AKT at S473 is a widely accepted proxy for mTORC2 activity.

## The SHP2-PI3K-mTORC2 Signaling Axis

While SHP2 is most famously linked to the RAS-MAPK pathway, it also plays a significant, context-dependent role in modulating the PI3K-AKT-mTOR signaling cascade.[2][3][7] Evidence indicates that SHP2 functions upstream of PI3K activation. SHP2 can be recruited to adaptor proteins like Gab1/Gab2, which also bind the p85 regulatory subunit of PI3K.[5][8] Through its phosphatase activity, SHP2 is thought to regulate the assembly and activation of this signaling complex, thereby promoting the generation of PIP3 and the subsequent recruitment and activation of AKT.[5][8][9]

Because mTORC2 is the direct upstream kinase for the activating S473 phosphorylation site on AKT, the regulatory role of SHP2 on the PI3K/AKT pathway indirectly dictates the level of mTORC2 substrate engagement. Therefore, inhibition of SHP2 is hypothesized to attenuate mTORC2-dependent signaling.

# Quantitative Data: Effect of SHP2 Inhibition on mTORC2 Activity

The primary method for assessing the impact of SHP2 inhibitors on mTORC2 activity is to measure the phosphorylation of its canonical substrate, AKT at Serine 473 (p-AKT S473). A reduction in this phosphoprotein indicates a decrease in pathway activity.



| Compoun<br>d Class              | Example<br>Inhibitor | Cell<br>Line/Mode<br>I                  | Assay<br>Type   | Key<br>Readout   | Observed<br>Effect                                                                     | Reference |
|---------------------------------|----------------------|-----------------------------------------|-----------------|------------------|----------------------------------------------------------------------------------------|-----------|
| Allosteric<br>SHP2<br>Inhibitor | TNO155<br>(SHP389)   | EGFR-<br>mutant<br>Lung<br>Cancer       | Western<br>Blot | p-ERK, p-<br>AKT | Sustained ERK inhibition; AKT modulation also observed.                                | [10]      |
| Allosteric<br>SHP2<br>Inhibitor | RMC-4550             | KRAS-<br>mutant<br>Pancreatic<br>Cancer | Western<br>Blot | p-ERK, p-<br>AKT | Superior disruption of MAPK pathway; effects on AKT signaling contribute to apoptosis. | [11]      |
| SHP2<br>Knockout/I<br>nhibition | various              | Hepatocell<br>ular<br>Carcinoma         | Western<br>Blot | p-4EBP1          | SHP2 mediates reactivation of the mTOR pathway upon mTOR inhibition.                   | [12]      |
| SHP2<br>Catalytic<br>Mutant     | C459S<br>mutant      | Fibroblasts                             | Western<br>Blot | p-AKT            | Catalyticall y inactive SHP2 inhibited IGF-1- dependent                                | [9]       |



PI3K and Akt activation.

# **Experimental Protocols**Western Blotting for p-AKT (Ser473)

This protocol is the standard method for assessing mTORC2 activity in cells by measuring the phosphorylation of its primary substrate.

Objective: To quantify the change in AKT Ser473 phosphorylation in response to a SHP2 inhibitor.

#### Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., KYSE-520, an esophageal cancer line with RTK amplification) at a density to achieve 70-80% confluency. Treat cells with a doseresponse of a SHP2 inhibitor (e.g., TNO155 at 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
- Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6] Scrape cells and collect the lysate.
- Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.[13]
- SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
- Immunoblotting:
  - Block the membrane with 5% Bovine Serum Albumin (BSA) or nonfat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]



- Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473) diluted in 5% BSA in TBST.[14][15]
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
- Wash the membrane three times with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[13]
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like GAPDH or β-actin.

### In Vitro mTORC2 Kinase Assay

This assay directly measures the catalytic activity of the mTORC2 complex isolated from cells.

Objective: To determine if a SHP2 inhibitor's effect on p-AKT is due to a direct impact on mTORC2's kinase activity (unlikely) or due to upstream signaling changes.

#### Methodology:

- Cell Culture and Lysate Preparation: Grow cells (e.g., HEK293T) and treat with a SHP2 inhibitor or vehicle. Lyse cells in a CHAPS-based buffer optimized for maintaining kinase complex integrity.[16]
- Immunoprecipitation of mTORC2:
  - Incubate the cleared cell lysate with an anti-Rictor antibody (a specific component of mTORC2) for 90-120 minutes at 4°C.[16]
  - Add Protein A/G agarose beads and incubate for another 60 minutes to capture the antibody-mTORC2 complex.
  - Wash the immunoprecipitated beads several times with lysis buffer and then with a kinase assay buffer to remove detergents and non-specific proteins.



- · Kinase Reaction:
  - Resuspend the beads in a kinase buffer containing ATP.
  - Add a recombinant, inactive AKT1 as a substrate.[17][18]
  - Incubate the reaction at 30°C for 20-30 minutes.
- Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction
  mixture by Western blot using an antibody against p-AKT (Ser473) to detect the amount of
  phosphorylated substrate.

# Visualizations: Pathways and Workflows Signaling Pathway Diagram





Click to download full resolution via product page



Caption: SHP2 acts as a key node downstream of RTKs, influencing both the RAS-MAPK and PI3K-AKT pathways.

## **Experimental Workflow Diagram**





Click to download full resolution via product page



Caption: Standard workflow for assessing mTORC2 pathway activity via Western blot for p-AKT (S473).

## **Interpretation and Discussion**

The available preclinical data strongly suggest that the effect of SHP2 inhibitors on mTORC2 is indirect. By inhibiting SHP2, these compounds disrupt the efficient signal transmission from RTKs to the PI3K/AKT pathway.[5][9] This leads to reduced activation of PI3K and consequently less engagement and phosphorylation of AKT by mTORC2. The primary readout —a decrease in p-AKT (S473)—is therefore a downstream consequence of upstream SHP2 inhibition, rather than a direct effect on the mTORC2 kinase itself.

A critical consideration in cancer therapy is the development of resistance. In some contexts, inhibiting one pathway (e.g., MAPK) can lead to a compensatory feedback activation of another (e.g., PI3K/AKT).[12] Studies combining mTOR and SHP2 inhibitors have shown that SHP2 can mediate the reactivation of the mTOR pathway following mTOR inhibition, making a dual-blockade strategy highly synergistic.[12] This highlights the intricate crosstalk between these pathways and provides a strong rationale for combination therapies. Targeting SHP2 can prevent this feedback loop, enhancing the efficacy and durability of other targeted agents.[10]

### Conclusion

In summary, while the user's initial query about **RMC-4627** was based on a mistaken premise, the underlying interest in the SHP2-mTORC2 relationship is highly relevant. SHP2 is a positive upstream regulator of the PI3K/AKT signaling axis. Consequently, potent and selective SHP2 inhibitors attenuate mTORC2-dependent signaling, evidenced by a reduction in AKT phosphorylation at Serine 473. This effect is an indirect but functionally significant consequence of SHP2 inhibition. Understanding and exploiting this crosstalk is a promising strategy for developing more effective combination therapies for cancers driven by aberrant RTK signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein tyrosine phosphatase SHP-2: A proto-oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 16. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mTORC2-mediated direct phosphorylation regulates YAP activity promoting glioblastoma growth and invasive characteristics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Interplay Between SHP2 and mTORC2 Signaling: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15620622#rmc-4627-vs-mtorc2-activity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com